BenchChemオンラインストアへようこそ!

Dickkopf-related protein 1 (20-29)

HLA-A*0201 binding MHC stability T-cell epitope selection

This 10-amino acid synthetic peptide (ALGGHPLLGV, DKK1 residues 20–29) is a rigorously validated HLA-A*0201-restricted CD8+ T-cell epitope—not a direct Wnt inhibitor. It delivers quantitatively distinct MHC binding (score 160, refolding fluorescence index 1.63) and T-cell activation (IFN-γ >50 pg/mL, CTL lysis ~35% at E:T 100:1) compared to alternative DKK1 epitopes such as P66. Demonstrated in vivo immunogenicity (tetramer+ CD8+ frequency 0.18%) and successful HLA-A*0201 tetramer refolding make it the reliable choice for multiple myeloma immunotherapy research, epitope validation, and multi-epitope vaccine constructs. Substituting any other HLA-A*0201 peptide will yield non-comparable results in ELISpot, tetramer staining, and cytotoxicity studies.

Molecular Formula
Molecular Weight
Cat. No. B1575200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDickkopf-related protein 1 (20-29)
SynonymsDickkopf-related protein 1 (20-29)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

DKK1 (20-29) Peptide (ALGGHPLLGV) for Cancer Immunotherapy Research and HLA-A*0201 Tetramer Applications


Dickkopf-related protein 1 (20-29), also designated DKK1-P20 or ALGGHPLLGV, is a 10-amino acid synthetic peptide corresponding to residues 20–29 of the human DKK1 protein [1]. This peptide functions as an HLA-A*0201-restricted CD8+ T-cell epitope and is not a direct Wnt pathway inhibitor [2]. Its primary research application is in cancer immunotherapy studies, particularly for multiple myeloma and other malignancies where DKK1 is overexpressed as a tumor-associated antigen [3]. The peptide is used in MHC tetramer production, T-cell stimulation assays, and epitope validation for vaccine development [4].

Why Generic HLA-A*0201 Peptide Epitopes Cannot Substitute for DKK1 (20-29) in T-Cell Assays and Tetramer Applications


HLA-A*0201-restricted T-cell epitopes exhibit substantial variability in MHC binding stability, immunogenicity, and ability to elicit functional CD8+ T-cell responses. These parameters are sequence-specific and cannot be extrapolated across different epitopes even from the same parent protein. The DKK1 (20-29) peptide demonstrates quantitatively distinct HLA-A*0201 binding characteristics and T-cell activation profiles compared to alternative DKK1-derived epitopes such as P66 (residues 66-74) [1]. Substituting this peptide with another HLA-A*0201-binding sequence will yield non-comparable experimental results in tetramer staining, ELISpot assays, and cytotoxic T-lymphocyte (CTL) functional studies [2].

Quantitative Evidence Guide: Differentiating DKK1 (20-29) Peptide from Alternative DKK1-Derived HLA-A*0201 Epitopes


HLA-A*0201 Peptide Binding Affinity and Stability: DKK1 (20-29) P20 vs. P66 Epitope

The DKK1 (20-29) peptide (P20; sequence ALGGHPLLGV) exhibits substantially higher predicted HLA-A*0201 binding affinity and MHC-peptide complex stability compared to the alternative DKK1-derived P66 epitope (sequence ILYPGGNKY) when evaluated under identical experimental conditions [1]. The predictive binding score for P20 is 160 arbitrary units versus 0.4 for P66, representing a 400-fold difference in computational binding prediction [1]. The fluorescence index, a quantitative measure of MHC-peptide complex stability on T2 cells following peptide pulsing, is 1.63 for P20 versus 0.08 for P66, representing a greater than 20-fold difference in measurable surface HLA-A*0201 stabilization [1].

HLA-A*0201 binding MHC stability T-cell epitope selection

In Vivo CD8+ T-Cell Immunogenicity: DKK1 (20-29) P20 vs. P66v Heteroclitic Peptide

In HLA-A*0201 transgenic mouse immunization studies, the DKK1 (20-29) P20 peptide induces a quantitatively distinct CD8+ T-cell response profile compared to the heteroclitic P66v variant. Following immunization, splenocytes from P20-immunized mice demonstrate 0.18% tetramer-positive CD8+ T cells, whereas P66v immunization yields 0.04% [1]. Notably, despite the lower tetramer-positive frequency, P20 immunization results in a higher percentage of IFN-γ-producing CD8+ T cells upon peptide restimulation (0.21% for P20 vs. 0.05% for P66v) [1]. In cytotoxicity assays, P20-specific CTLs achieve approximately 35% specific lysis of peptide-pulsed dendritic cells at an effector-to-target ratio of 100:1, compared to approximately 30% for P66v-specific CTLs under identical conditions [1].

cancer vaccine development in vivo immunogenicity CTL induction

CD8+ T-Cell Clone Functional Polyfunctionality: DKK1 (20-29)-Specific Clone Cytokine and Granzyme B Profile

A CD8+ T-lymphocyte clone specific for the DKK1 (20-29) peptide, expanded from a lung cancer patient's PBMC, demonstrates a quantifiable polyfunctional cytokine secretion profile upon specific recognition of P20-pulsed T2 cells [1]. The clone secretes IFN-γ at levels exceeding 50 pg/mL (positive threshold, double that of irrelevant peptide negative control) in ELISA assays [1]. Multiplex cytokine analysis (27 cytokines) confirms production of multiple effector molecules including Granzyme B, as verified by intracellular staining [1]. In contrast to DKK1 (20-29)-reactive clones, T-cell clones specific for alternative DKK1 epitopes such as P66 have not been similarly characterized for polyfunctional cytokine secretion profiles in peer-reviewed literature [2].

T-cell polyfunctionality CTL functional characterization ELISA

HLA-A*0201-Peptide Tetramer Production Quality: DKK1 (20-29) Refolding Efficiency and Stability

The DKK1 (20-29) peptide (ALGGHPLLGV) has been successfully refolded with recombinant HLA-A*0201 heavy chain and β2-microglobulin to produce functional DKK1-A2 monomers for tetramer production at standardized research facilities . In contrast, the alternative P66 peptide (ILYPGGNKY) has not been similarly validated for reproducible MHC monomer refolding in published protocols. The fluorescence index for P20 (1.63) compared to P66 (0.08) directly correlates with MHC-peptide complex stability, which is a critical determinant of tetramer production yield and shelf-life stability [1].

MHC tetramer production protein refolding flow cytometry reagents

DKK1 (20-29) Peptide in Multi-Epitope Vaccine Constructs: Combinatorial Efficacy vs. Single-Epitope Approaches

The DKK1 (20-29) peptide (P20) has been incorporated as a core HLA-A*0201-restricted CD8+ T-cell epitope in multi-epitope peptide vaccine constructs targeting multiple myeloma [1]. When combined with MMSA-1-derived epitopes in a multi-epitope vaccine, dendritic cells loaded with this combination vaccine induced effector T cells that lysed U266 myeloma cells more effectively than single-epitope vaccines containing either MMSA-1 or DKK1 epitopes alone [1]. In myeloma-bearing SCID mouse models, the multi-epitope vaccine incorporating the DKK1 (20-29) epitope improved survival rate significantly compared with single-epitope vaccine controls [1]. A separate study demonstrated that a DKK1 long peptide (DKK1₃₋₇₆-LP) containing the P20 epitope induces DKK1-specific CD4+ and CD8+ T-cell responses in HLA-A*0201/HLA-DR*4 transgenic mice and stimulates T-cell responses ex vivo from 8 of 10 multiple myeloma patients with diverse MHC backgrounds [2].

multi-epitope vaccine multiple myeloma immunotherapy peptide vaccine design

Validated Research and Industrial Applications for DKK1 (20-29) Peptide Based on Quantitative Evidence


HLA-A*0201 Tetramer Production for Antigen-Specific CD8+ T-Cell Detection in Cancer Immunotherapy Research

The DKK1 (20-29) peptide is validated for HLA-A*0201 tetramer production, enabling detection and quantification of DKK1-specific CD8+ T cells in multiple myeloma patient samples and immunized mouse models. The peptide's demonstrated fluorescence index of 1.63 and successful refolding with recombinant HLA-A*0201/β2-microglobulin [1] support its use in standardized tetramer staining protocols. In published studies, P20-tetramer staining detected antigen-specific CD8+ T cells at frequencies of 0.18% in immunized HLA-A*0201 transgenic mice and enabled tracking of DKK1-specific T-cell populations in myeloma patients [2].

In Vitro T-Cell Stimulation and Functional CTL Assays for Preclinical Immunotherapy Evaluation

The DKK1 (20-29) peptide is suitable for in vitro stimulation of CD8+ T cells and subsequent functional characterization via cytokine secretion analysis (IFN-γ ELISA, multiplex cytokine panels) and cytotoxicity assays. The peptide's ability to elicit IFN-γ secretion >50 pg/mL from peptide-specific T-cell clones [1] and its capacity to prime CTLs that achieve ~35% specific lysis of peptide-pulsed target cells at E:T 100:1 [2] provide validated benchmarks for assay development and quality control.

Peptide Vaccine Component for Multi-Epitope Immunotherapy Construct Development

The DKK1 (20-29) peptide serves as a validated HLA-A*0201-restricted CD8+ T-cell epitope for incorporation into multi-epitope peptide and DNA vaccine constructs targeting DKK1-expressing malignancies, particularly multiple myeloma. Studies demonstrate that vaccines incorporating this epitope enhance CTL-mediated lysis of myeloma cells compared to single-epitope formulations and improve survival in myeloma-bearing mouse models [1]. The epitope is also present within longer DKK1-derived peptides (e.g., DKK1₃₋₇₆-LP) that induce both CD4+ and CD8+ T-cell responses in transgenic mice and ex vivo human patient samples [3].

T-Cell Epitope Validation and MHC Binding Studies in HLA-A*0201-Positive Cohorts

The DKK1 (20-29) peptide is appropriate for T-cell epitope validation studies in HLA-A*0201-positive human cohorts and transgenic mouse models. With a predictive binding score of 160 [1] and demonstrated in vivo immunogenicity yielding tetramer-positive CD8+ T-cell frequencies of 0.18% and IFN-γ+ CD8+ T-cell frequencies of 0.21% in immunized mice [2], this peptide provides a well-characterized positive control for MHC binding and T-cell priming experiments involving the HLA-A*0201 allele.

Quote Request

Request a Quote for Dickkopf-related protein 1 (20-29)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.